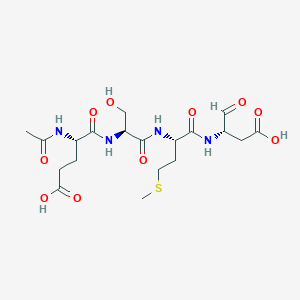

Ac-ESMD-CHO

Overview

Description

Ac-ESMD-CHO is an inhibitor of caspase-3 and caspase-7 . It inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, blocking the formation of the p17 caspase-3 active subunit .

Molecular Structure Analysis

The molecular formula of Ac-ESMD-CHO is C19H30N4O10S . The molecular weight is 506.5 . The InChi Code is InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 .Physical And Chemical Properties Analysis

Ac-ESMD-CHO is a solid substance . It is soluble in water at a concentration of 1 mg/ml . The storage conditions are -20°C for the solid form . The QC standard is >99.0% .Scientific Research Applications

Inhibition of Caspase-3 and Caspase-7 Proteins

Ac-ESMD-CHO is a tetrapeptide analog that acts to inhibit the activity of caspase-3 and caspase-7 proteins . These proteins are involved in apoptosis, which is the process of programmed cell death .

Blocking Formation of Caspase-3 Subunits

Ac-ESMD-CHO has been shown to block the formation of the caspase-3 p17 and p12 subunits . This action inhibits the protease that cleaves procaspase-3 at this site .

Inducing Accumulation of the p20 Precursor Peptide

This compound can induce the accumulation of the p20 precursor peptide . This function is crucial in the regulation of apoptosis .

Inhibition of 25-Hydroxycholesterol-Induced Apoptosis

Ac-ESMD-CHO has been shown to inhibit 25-hydroxycholesterol-induced apoptosis in rat Sertoli cells . This suggests potential applications in the study and treatment of conditions related to apoptosis .

Binding to Caspase-7

Ac-ESMD-CHO has been found to bind to caspase-7 . This binding inhibits caspase-7 with a Ki of approximately 1300 nM, making it a weaker inhibitor than other inhibitor tetrapeptide analogs .

Applications in Gene Expression and Protein Production

Researchers can obtain optimal gene expression and protein production in host cells by methodically tweaking vector elements . This has vast applications in research, biotechnology, and medicine, allowing for the synthesis of therapeutic proteins, study into gene function, and the development of novel gene treatments .

Mechanism of Action

Target of Action

Ac-ESMD-CHO primarily targets caspase-3 and caspase-7 , which are crucial enzymes involved in the execution phase of cell apoptosis . These enzymes play a significant role in the proteolytic cleavage of cellular proteins, leading to programmed cell death.

Mode of Action

Ac-ESMD-CHO functions as an inhibitor of caspase-3 and caspase-7 . It specifically obstructs the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site . This inhibition blocks the formation of the p17 caspase-3 active subunit , thereby preventing the progression of apoptosis.

Result of Action

The primary molecular effect of Ac-ESMD-CHO’s action is the inhibition of the proteolytic cleavage of the caspase-3 precursor peptide . On a cellular level, this results in the prevention of apoptosis, as the formation of the active caspase-3 subunit, which is necessary for the execution phase of apoptosis, is blocked .

Safety and Hazards

Future Directions

Studies have suggested that caspases not only contribute to the neurodegeneration associated with Alzheimer’s disease (AD) but also play essential roles in promoting the underlying pathology of this disease . Therefore, research on caspase inhibitors like Ac-ESMD-CHO is gaining attention due to its potential therapeutic value in the treatment of AD .

properties

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-ESMD-CHO | |

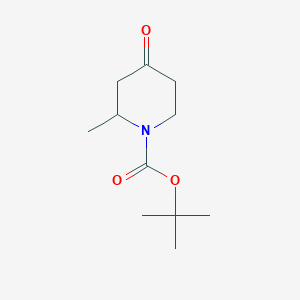

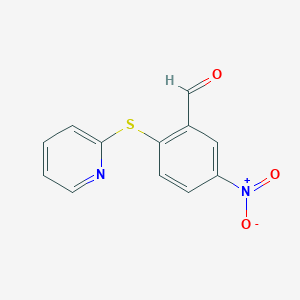

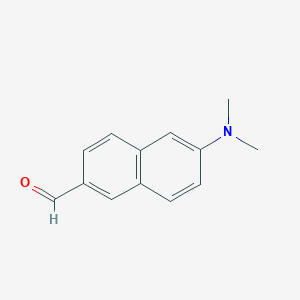

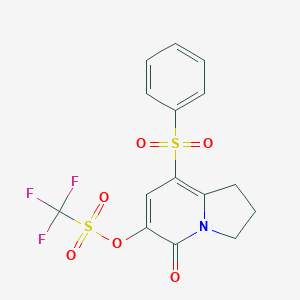

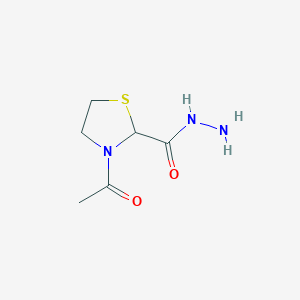

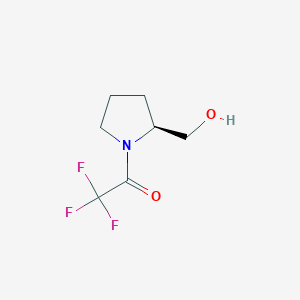

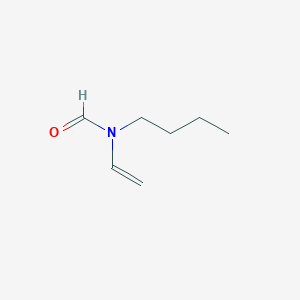

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)